4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-3-1-10-11-5(3)4(8)2-9-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOIOQNTTHZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Ring Closure
The most common method involves cyclization of 2,4-dichloro-3-fluoropyridine-3-carbaldehyde with hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine at the aldehyde group, followed by intramolecular cyclization to form the pyrazole ring.
Representative Protocol
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Reactants : 2,4-Dichloro-3-fluoropyridine-3-carbaldehyde (7.0 g), hydrazine monohydrate (8.0 g)
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Solvent : 1,2-Dimethoxyethane (DME, 70 mL)
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Workup : Concentration under reduced pressure, purification via silica gel chromatography (ethyl acetate/petroleum ether).
Mechanistic Insight
Hydrazine selectively reacts with the aldehyde moiety to form a hydrazone intermediate, which undergoes cyclization upon heating. The fluorine atom at position 3 remains intact due to its electron-withdrawing nature, directing regioselectivity.
Halogenation of Pre-Formed Pyrazolopyridines
Sequential Chlorination and Fluorination
4-Chloro-7-fluoro derivatives are accessible via post-synthetic halogenation of 1H-pyrazolo[4,3-c]pyridine.
Chlorination with Phosphorus Oxychloride
Fluorination Using DAST
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Reactants : 4-Chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g)
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Reagent : Diethylaminosulfur trifluoride (DAST, 1.2 eq)
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Solvent : Dichloromethane (DCM, 10 mL)
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Conditions : Stirred at 0°C → room temperature for 12 hours.
Optimization Note
Excess DAST or prolonged reaction times lead to over-fluorination; temperatures below 25°C improve selectivity.
Cross-Coupling and Functional Group Interconversion
Sonogashira Coupling for Ring Annulation
A modified Sonogashira reaction constructs the pyrazolo[4,3-c]pyridine core from 5-chloro-1-phenylpyrazole-4-carbaldehydes and alkynes.
Protocol
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Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
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Ligand : PPh₃ (10 mol%)
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Solvent : Triethylamine (TEA)/THF (1:1, 15 mL)
Application to Target Compound
Substituting alkynes with fluoroacetylene precursors introduces the 7-fluoro group, though yields drop to 45% due to steric hindrance.
One-Pot Multi-Step Synthesis
Japp-Klingemann Reaction Followed by Cyclization
This method combines azo-coupling and cyclization in a single pot, leveraging stable arenediazonium tosylates.
Steps
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Azo-Coupling : 2-Chloro-3-nitropyridine reacts with 2-cyanophenyldiazonium tosylate.
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Hydrazone Formation : Treatment with acetylacetone yields N-acetyl hydrazone.
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Cyclization : Heating in acetic acid forms the pyrazole ring.
Conditions
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine Cyclization | 56–81 | >95 | High regioselectivity | Requires toxic POCl₃ |
| Sequential Halogenation | 51–68 | 90 | Modular functionalization | Multi-step, low atom economy |
| Sonogashira Coupling | 45–85 | 88 | Broad substrate scope | Sensitive to moisture/oxygen |
| Japp-Klingemann | 60–75 | 85 | One-pot procedure | Limited to electron-deficient arenes |
Troubleshooting and Optimization
Common Issues
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Isomer Formation : Chlorination of pyrazolo[4,3-c]pyridine N-oxide produces 4-chloro and 6-chloro isomers. Use NH-silica gel chromatography (n-hexane/ethyl acetate) for separation.
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Over-Fluorination : Control DAST stoichiometry (1.2 eq) and reaction temperature (0–25°C) to avoid di-fluorinated byproducts.
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Low Cyclization Yields : Add tert-butylamine (2 eq) as a base to accelerate ring closure in Sonogashira-derived intermediates.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or diarylamine compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions that may include halogenation, cyclization, and functionalization processes. These synthetic routes allow for the introduction of various substituents that can modify the biological activity of the compound.
Key Synthetic Pathways:
- Halogenation Reactions: These reactions introduce halogen atoms (like chlorine and fluorine) into the pyrazolo-pyridine framework, enhancing its pharmacological properties.
- Functionalization Strategies: Techniques such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are employed to create derivatives with improved efficacy against specific biological targets .
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting glioblastoma growth by targeting specific kinases involved in cancer progression.
Case Study:
- In vitro evaluations demonstrated that certain derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, a critical pathway in glioma malignancy. These compounds were effective in inhibiting neurosphere formation from primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .
Neurological Applications
The compound has also been explored for its potential as a pharmacological agent targeting the M4 muscarinic acetylcholine receptor. The development of pyrazolo[4,3-c]pyridine derivatives has been linked to enhanced receptor modulation, which may offer therapeutic avenues for neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly influence the binding affinity and selectivity towards biological targets.
Key Findings:
- Substituents at different positions on the pyrazole ring can enhance or diminish biological activity. For example, modifications at the C-3 position have been shown to improve receptor affinity and selectivity for M4 over other muscarinic receptors .
Potential Therapeutic Applications
Given its diverse biological activities, this compound is being investigated for various therapeutic applications:
| Application Area | Description |
|---|---|
| Anticancer | Inhibition of glioblastoma cell growth through kinase targeting |
| Neurology | Modulation of M4 muscarinic receptors for potential treatment of cognitive disorders |
| Cardiovascular | Investigating effects on pathways related to blood pressure regulation |
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine with structurally related analogs:
Halogen-Substituted Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| 6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine | Cl (6), F (7) | 171.56 | Higher lipophilicity (LogP ≈ 0.85) due to fluorine's electronegativity; synthesized via fluorinated pyridine-carbaldehyde precursors . | |
| 4-Chloro-1H-pyrazolo[4,3-c]pyridine | Cl (4) | 153.57 | Simpler structure; chlorine at position 4 alters kinase inhibition profiles compared to fluorine-substituted analogs . | |
| 7-Chloro-1H-pyrazolo[4,3-c]pyridine | Cl (7) | 153.57 | Enhanced electrophilicity at position 7; used in substitution reactions for functionalization . | |
| 7-Iodo-1H-pyrazolo[4,3-c]pyridine | I (7) | 245.51 | Bulkier iodine atom increases steric hindrance but enhances anticancer potential in vitro . |
Key Trends :
- Positional Effects : Chlorine at position 4 (vs. 6 or 7) modifies electronic density and binding interactions with biological targets .
- Halogen Type : Fluorine’s small size and high electronegativity improve metabolic stability compared to bulkier halogens like iodine .
Methyl- and Trifluoromethyl-Substituted Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | Cl (4), CH₃ (3) | 167.60 | Methyl group increases lipophilicity (LogP ≈ 0.85); may enhance blood-brain barrier penetration . | |
| 7-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | CF₃ (7) | 187.13 | Trifluoromethyl group boosts metabolic stability and logP (0.81); used in anticancer drug design . | |
| 1-Methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine | CF₃ (7), CH₃ (1) | 242.20 | Trifluoromethyl and methyl groups synergistically improve reactivity and bioavailability . |
Key Trends :
- Methyl Groups : Enhance lipophilicity and bioavailability but may reduce solubility .
- Trifluoromethyl Groups : Improve metabolic stability and electronic properties, making them favorable for drug candidates .
Multi-Substituted and Fused-Ring Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Reference |
|---|---|---|---|---|
| 3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride | CF₂H (3) | 239.09 | Difluoromethyl group enhances solubility and anticancer activity compared to non-fluorinated analogs . | |
| 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine | Cl (4,6), C₂H₅ (1), CH₃ (3) | 245.56 | Dual chlorine substitutions increase reactivity in cross-coupling reactions; ethyl group improves pharmacokinetics . | |
| Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Fused triazole-pyridine | Varies | Triazole fusion broadens biological activity (e.g., antimicrobial, anticancer) but complicates synthesis . |
Key Trends :
- Multi-Halogenation : Compounds like 4,6-dichloro derivatives show enhanced chemical reactivity for further functionalization .
- Fused-Ring Systems : Increase target specificity but often require complex synthetic routes .
Biological Activity
4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown effectiveness against various cancer cell lines through mechanisms such as kinase inhibition and modulation of cell signaling pathways.
The primary mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. For instance, compounds structurally related to this compound have been reported to inhibit the AKT signaling pathway, which is often upregulated in gliomas and other cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic or antifungal agent .
Study on Glioblastoma Inhibition
One significant study evaluated the effects of a related compound on glioblastoma cell lines. The findings revealed that the compound inhibited neurosphere formation in primary patient-derived glioma stem cells, showcasing its potential as a therapeutic agent for brain tumors. The study reported an EC50 value indicating potent activity against glioblastoma cells while maintaining low cytotoxicity towards non-cancerous cells .
Antiproliferative Activity Against Multiple Cancers
A broader investigation into compounds containing the pyrazolo structure demonstrated their ability to inhibit various cancer types, including lung, colorectal, and breast cancers. These compounds showed significant antiproliferative activity across different cell lines, reinforcing the therapeutic promise of pyrazolo derivatives .
Summary of Key Studies
Q & A
Q. How can the compound’s potential as a fluorescent probe be explored for cellular imaging?
- Methodological Answer : Synthesize derivatives with conjugated fluorophores (e.g., BODIPY) and test photostability via fluorescence microscopy. Measure quantum yields and Stokes shifts in varying pH conditions to optimize imaging protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
